Stearyl stearate
Overview
Description
Stearyl stearate is a compound synthesized through the esterification of stearyl alcohol and stearic acid. It is a novel solid-liquid phase change material (PCM) that has been studied for its potential applications in various fields, including its use in form stable phase change materials for thermal energy storage . Stearyl stearate has also been investigated for its antioxidant abilities when modified, such as in the case of enzymatic-transesterification to produce derivatives with enhanced lipophilicity and antioxidant ability in non-aqueous systems .
Synthesis Analysis
The synthesis of stearyl stearate involves the esterification reaction between stearyl alcohol and stearic acid. This process has been utilized to create ultrafine composite fibers of stearyl stearate/polyethylene terephthalate (PET) via electrospinning, which are used as form stable PCMs . Additionally, stearyl-group-terminated dendrimers have been synthesized by the amidation of poly(ester amine) dendrimers and poly(amino amide) dendrimers with stearyl chloride .
Molecular Structure Analysis
The molecular structure of stearyl stearate and its derivatives has been characterized using various analytical techniques. Fourier-transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), and differential scanning calorimetry (DSC) have been employed to determine the structure, morphology, and thermal properties of stearyl stearate composites . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been used to determine the structure of enzymatically derived stearyl stearate derivatives .
Chemical Reactions Analysis
Stearyl stearate has been involved in studies of its chemical behavior in various systems. For instance, the phase behavior of binary mixtures involving stearyl stearate and other compounds such as oleanolic acid has been investigated using techniques like differential scanning calorimetry and polarizing optical microscopy . The enzymatic desaturation of stearyl acyl carrier protein to oleic acid has also been studied, highlighting the chemical reactivity of stearyl-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of stearyl stearate have been extensively studied. Its solubility, rheological behavior, and phase transition characteristics have been analyzed. For example, the solubility of stearyl stearate in water decreases with increasing stearyl methacrylate content, but can be improved with organic co-solvents . The thermal properties, such as melting point and phase change enthalpy, have been characterized, demonstrating its potential as a PCM . Additionally, the safety assessment of stearyl stearate and related stearyl alkanoates in cosmetics has been conducted, supporting their safety in current use practices and concentrations .
Scientific Research Applications
Phase Change Material in Composite Fibers : Stearyl stearate (SS) is utilized in the creation of ultrafine composite fibers with polyethylene terephthalate (PET). These fibers, developed via electrospinning, act as form-stable phase change materials (PCMs). They demonstrate good thermal stability and reliability, with applications in energy storage and thermoregulation (Chen, Wang, & Huang, 2009).
Cosmetic Applications : Stearyl stearate is part of the stearyl alkanoates class, used in cosmetics as a skin conditioning agent. These compounds, when metabolized, yield stearyl alcohol and fatty acids, and are considered safe for use in cosmetic products (Fiume et al., 2012).
Antioxidant Abilities in Non-Aqueous Systems : Stearyl stearate derivatives are explored for enhancing the lipophilicity and antioxidant ability of (−)-Epigallocatechin-3-O-gallate (EGCG) in non-aqueous systems. These derivatives show potential for broad antioxidant application in lipophilic environments and high-fat foods (Jiang et al., 2021).
Tablet Lubricant in Pharmaceuticals : Sodium stearyl fumarate, related to stearyl stearate, is evaluated as a tablet lubricant. It is found to be effective in reducing friction and adhesion during the tablet manufacturing process, potentially serving as an alternative to magnesium stearate in pharmaceutical formulations (Hölzer & Sjogren, 1979).
Application in O/W Cosmetic Emulsions : In the optimization of O/W cosmetic emulsions, a mixture of co-emulsifiers, including stearyl stearate, is used. These emulsions utilize natural, biodegradable non-ionic emulsifiers, highlighting stearyl stearate's role in cosmetic product stability (Djuris et al., 2014).
Encapsulation in Organic Photovoltaics : Stearyl stearate is applied as a passivation layer on flexible Surlyn substrates for encapsulating organic photovoltaics. This enhances the barrier properties against water vapor, thereby improving the performance and longevity of the photovoltaic devices (Seethamraju, Ramamurthy, & Madras, 2014).
Future Directions
Stearyl Stearate is used in a variety of cosmetic and personal care products, and its physicochemical properties, rheology, and multiphase structure have attracted strong research interests . It is also being explored as an alternative to other metallic stearates in pharmaceutical tablet formulation .
properties
IUPAC Name |
octadecyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBWPOSQERPBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062639 | |
Record name | Stearyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Stearyl stearate | |
CAS RN |
2778-96-3 | |
Record name | Stearyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2778-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoyic acid, octadecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, octadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WX2EGD0DK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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